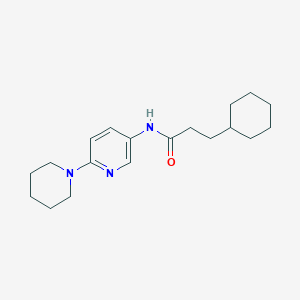methanone](/img/structure/B7519041.png)
[4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone, also known as 3C-P, is a psychoactive drug that belongs to the phenethylamine and piperazine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the potential of novel psychoactive compounds. 3C-P has gained attention in recent years due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone has been shown to bind to serotonin and dopamine receptors in the brain, leading to increased levels of these neurotransmitters. This, in turn, may lead to improvements in mood and cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone are not well characterized, but studies have shown that it can produce a range of effects, including euphoria, increased energy, and altered perception. These effects are thought to be related to the drug's ability to modulate neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone in laboratory experiments is its unique chemical structure, which may allow researchers to explore new avenues of research. However, one limitation is its potential for toxicity, as high doses of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone have been shown to produce adverse effects in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Researchers may also investigate its potential as a cognitive enhancer or as a tool for studying the neurobiological basis of mood and behavior. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone and its potential for toxicity.
Synthesemethoden
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone involves several steps, starting with the reaction of 3,4-diethoxybenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with methyl iodide to form the corresponding quaternary salt, which is subsequently reduced with sodium borohydride to yield the final product, [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone. The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
[4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission, which are known to play a role in mood regulation.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-26-19-9-8-16(14-20(19)27-4-2)21(25)24-12-10-23(11-13-24)18-7-5-6-17(22)15-18/h5-9,14-15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOOKBUCOLILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)

![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)

![ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate](/img/structure/B7519023.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(4-chlorophenyl)acetamide](/img/structure/B7519036.png)


![N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7519053.png)